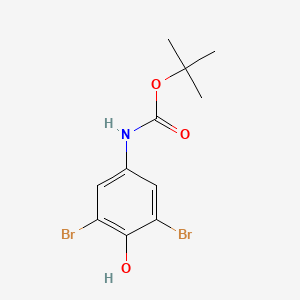
t-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, two bromine atoms, and a hydroxyl group attached to a phenyl ring, which is further connected to a carbamate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE typically involves the following steps:
Bromination: The starting material, 4-hydroxyphenyl, undergoes bromination using bromine or a bromine source in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the final product, TERthis compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form a more reduced species.
Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, or other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of reduced species with altered oxidation states.
Hydrolysis: Formation of amines and carbon dioxide.
Scientific Research Applications
TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The presence of bromine atoms and the carbamate group play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used as a polymer stabilizer.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: A metabolite of butylated hydroxytoluene used in the synthesis of antistress agents.
Uniqueness
TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE is unique due to the presence of both bromine atoms and a carbamate group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C11H13Br2NO3 |
|---|---|
Molecular Weight |
367.03 g/mol |
IUPAC Name |
tert-butyl N-(3,5-dibromo-4-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H13Br2NO3/c1-11(2,3)17-10(16)14-6-4-7(12)9(15)8(13)5-6/h4-5,15H,1-3H3,(H,14,16) |
InChI Key |
HUZHUQFXJAOHBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















